1-(4-Bromophenyl)prop-2-yn-1-amine
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Overview
Description
1-(4-Bromophenyl)prop-2-yn-1-amine is an organic compound that falls under the class of alkynes. Its molecular formula is C9H8BrN, and it is known for its applications in various fields of scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)prop-2-yn-1-amine typically involves the reaction of 4-bromobenzyl chloride with propargylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The alkyne group can be oxidized to form different functional groups.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-(4-Bromophenyl)prop-2-yn-1-amine has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)prop-2-yn-1-amine involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming covalent bonds with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)prop-2-yn-1-amine
- 1-(4-Methylphenyl)prop-2-yn-1-amine
- 1-(4-Fluorophenyl)prop-2-yn-1-amine
Comparison: 1-(4-Bromophenyl)prop-2-yn-1-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it distinct from its chloro, methyl, and fluoro analogs .
Properties
Molecular Formula |
C9H8BrN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
1-(4-bromophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 |
InChI Key |
ZSWRRJTWKKLTOP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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